Cas no 439112-03-5 (1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine)

1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a specialized heterocyclic compound featuring a mesitylsulfonyl group and a trifluoromethyl substituent on a dihydrodiazepine scaffold. This structure imparts unique reactivity and stability, making it valuable in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The mesitylsulfonyl moiety enhances electrophilic character, while the trifluoromethyl group contributes to metabolic stability and lipophilicity. The compound’s rigid yet flexible diazepine ring allows for selective functionalization, enabling its use as a versatile intermediate in medicinal chemistry. Its well-defined stereochemistry and synthetic accessibility further support its application in targeted molecular design and high-value chemical synthesis.
1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine structure
439112-03-5 structure
Product Name:1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
CAS No:439112-03-5
MF:
MW:
CID:4651641
Update Time:2025-06-14

1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine Chemical and Physical Properties

Names and Identifiers

    • 1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M162635-25mg
1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
439112-03-5
25mg
$ 230.00 2022-06-04
TRC
M162635-50mg
1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
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5-(trifluoromethyl)-1-(2,4,6-trimethylbenzenesulfonyl)-2,3-dihydro-1H-1,4-diazepine
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5-(trifluoromethyl)-1-(2,4,6-trimethylbenzenesulfonyl)-2,3-dihydro-1H-1,4-diazepine
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1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
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1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
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1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine Related Literature

Additional information on 1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Research Brief on 1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (CAS: 439112-03-5)

1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (CAS: 439112-03-5) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activity, and therapeutic potential. The compound's unique structural features, including the mesitylsulfonyl and trifluoromethyl groups, make it a promising candidate for further investigation.

Recent studies have highlighted the role of 1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine as a key intermediate in the synthesis of novel bioactive molecules. Its diazepine core is particularly noteworthy, as it is a common scaffold in many pharmacologically active compounds. Researchers have explored its utility in the development of enzyme inhibitors, receptor modulators, and other therapeutic agents. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound an attractive starting point for drug design.

One of the most significant breakthroughs in recent research involves the use of 1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine as a precursor in the synthesis of kinase inhibitors. Kinases are a critical target in oncology, and the development of selective kinase inhibitors remains a high priority in cancer research. Preliminary studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases, with promising results in vitro and in vivo. These findings suggest that further optimization of this scaffold could lead to the development of novel anticancer agents.

In addition to its potential in oncology, 1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has also been investigated for its applications in central nervous system (CNS) disorders. The diazepine core is structurally similar to that of benzodiazepines, which are widely used in the treatment of anxiety and other CNS conditions. Researchers have synthesized and evaluated a series of analogs to explore their binding affinity for GABA receptors, with some compounds showing moderate activity. While further optimization is needed, these results highlight the versatility of this scaffold in drug discovery.

The synthesis of 1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has also been a focus of recent research. Several innovative synthetic routes have been reported, including metal-catalyzed reactions and green chemistry approaches. These methods aim to improve the yield, purity, and scalability of the compound, which is essential for its potential commercialization. Notably, one study demonstrated a highly efficient one-pot synthesis strategy, reducing the number of steps and minimizing waste generation. Such advancements are critical for the practical application of this compound in large-scale drug development.

Despite the promising findings, challenges remain in the development of 1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine-based therapeutics. Issues such as off-target effects, metabolic stability, and toxicity need to be addressed through further structural optimization and preclinical studies. However, the compound's unique properties and demonstrated biological activity make it a compelling candidate for continued research. Future studies should focus on elucidating its mechanism of action, expanding its therapeutic applications, and improving its pharmacokinetic profile.

In conclusion, 1-(Mesitylsulfonyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine (CAS: 439112-03-5) represents a valuable scaffold in medicinal chemistry with diverse potential applications. Recent research has shed light on its utility in kinase inhibition and CNS drug discovery, as well as advancements in its synthetic methodology. While challenges persist, the compound's promising biological activity and structural versatility warrant further investigation. This research brief underscores the importance of continued exploration of this compound and its derivatives in the pursuit of novel therapeutic agents.

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